Cyclooctanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)-
Description
"Cyclooctanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)-" is a cyclooctanone derivative featuring a tetrahydro-2(1H)-pyrimidinylidene substituent at the 2-position. Cyclooctanone itself is an eight-membered cyclic ketone, and the pyrimidinylidene group introduces a partially saturated six-membered ring containing two nitrogen atoms. While direct synthesis data for this compound is absent in the provided evidence, analogous heterocyclic systems (e.g., tetrahydro-2(1H)-quinolones) are synthesized via Diels-Alder (DA) reactions involving 2(1H)-pyridones and dienes .
Properties
CAS No. |
108816-11-1 |
|---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-(1,3-diazinan-2-ylidene)cyclooctan-1-one |
InChI |
InChI=1S/C12H20N2O/c15-11-7-4-2-1-3-6-10(11)12-13-8-5-9-14-12/h13-14H,1-9H2 |
InChI Key |
YUIHFQWBXFLSKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C(=C2NCCCN2)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone typically involves the cyclization of unsaturated acyclic amides or ureas. One common method is the intramolecular cyclization of urea derivatives. For example, polyfunctional trans-tetrahydropyrimidinones can be synthesized through the intramolecular cyclization of urea derivatives, followed by fluorination of the obtained product . The diastereoselectivity of this reaction is influenced by the substituent at the allylic position.
Industrial Production Methods
While specific industrial production methods for 2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the tetrahydropyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrogenated forms of the compound.
Scientific Research Applications
2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of tubulin and norepinephrine functions.
Industry: It is used in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone involves its interaction with molecular targets such as tubulin and norepinephrine. By inhibiting these targets, the compound can exert various biological effects, including antimicrobial and anticoagulant activities . The specific pathways involved include the disruption of microtubule formation and modulation of neurotransmitter release.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
*Hypothesized based on structural analysis.
Biological Activity
Cyclooctanone, specifically the derivative 2-(tetrahydro-2(1H)-pyrimidinylidene)- , is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of cyclooctanone is characterized by a cyclic ketone with the formula . The specific derivative includes a tetrahydropyrimidinylidene moiety, which may influence its biological properties.
Table 1: Basic Properties of Cyclooctanone
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 126.1962 g/mol |
| CAS Registry Number | 502-49-8 |
| Boiling Point | 469.2 K |
| Melting Point | 317.4 K |
Cyclooctanone derivatives have been studied for various biological activities, including:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
- Antitumor Effects : Research has indicated that certain cyclooctanone derivatives can induce apoptosis in cancer cells. This effect is likely mediated through the activation of caspases and modulation of cell cycle regulators.
Case Studies
- Antimicrobial Activity : A study by Spanka et al. (1987) demonstrated that cyclooctanone derivatives showed promising activity against Gram-positive bacteria. The study highlighted the structure-activity relationship, indicating that modifications to the cyclooctanone ring can enhance antimicrobial potency.
- Cytotoxicity Against Cancer Cells : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various cyclooctanone derivatives and tested their cytotoxic effects on human cancer cell lines. Results showed that certain compounds led to a significant reduction in cell viability, with IC50 values in the micromolar range.
Table 2: Summary of Biological Activities
| Activity | Reference | Findings |
|---|---|---|
| Antimicrobial | Spanka et al., 1987 | Effective against Gram-positive bacteria |
| Antitumor | Journal of Medicinal Chemistry | Induced apoptosis in cancer cell lines |
Research Findings
Recent studies have focused on optimizing the biological activity of cyclooctanone derivatives through structural modifications. For instance, the introduction of functional groups at specific positions on the cyclooctanone ring has been shown to enhance both antimicrobial and anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
